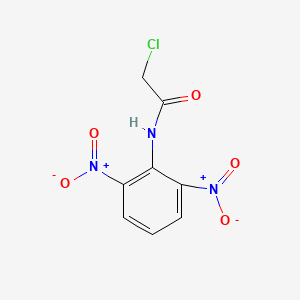

2-chloro-N-(2,6-dinitrophenyl)acetamide

Description

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of anti-proliferative thieno derivatives . Its structure combines electron-withdrawing nitro groups with a reactive chloroacetamide moiety, which facilitates nucleophilic substitution reactions in further synthetic steps.

Properties

CAS No. |

32494-80-7 |

|---|---|

Molecular Formula |

C8H6ClN3O5 |

Molecular Weight |

259.60 g/mol |

IUPAC Name |

2-chloro-N-(2,6-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H6ClN3O5/c9-4-7(13)10-8-5(11(14)15)2-1-3-6(8)12(16)17/h1-3H,4H2,(H,10,13) |

InChI Key |

VFWPACKJMNBZMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7)

2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS 6967-29-9)

- Structure : Diethyl substituents at the 2- and 6-positions.

- Properties: Molecular formula C₁₂H₁₆ClNO (MW 225.71 g/mol). The ethyl groups enhance lipophilicity, which may improve soil mobility in herbicidal applications compared to nitro-substituted analogues .

- Metabolism: Metabolized to 2,6-diethylaniline (DEA), a precursor to carcinogenic dialkylbenzoquinone imines in herbicides like alachlor .

2-Chloro-N-(2,3-dichlorophenyl)acetamide (1w)

- Structure : Dichloro substituents at the 2- and 3-positions.

- Properties : Similar yield (72%) and melting point (213°C) to 2-chloro-N-(2,6-dimethylphenyl)acetamide (1v), suggesting substituent position has minimal impact on these parameters .

- Reactivity : Electron-withdrawing chlorine atoms may enhance electrophilic substitution resistance compared to methyl or nitro groups.

Herbicidal Chloroacetamides (e.g., Butachlor, Alachlor)

- Structure : Contain alkoxyalkyl side chains (e.g., methoxymethyl, butoxymethyl) in addition to substituted phenyl groups.

- Metabolism: Metabolized to intermediates like CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide), which undergo hydroxylation to form DNA-reactive carcinogens .

- Environmental Impact : Butachlor exhibits high soil mobility (Koc = 73), whereas nitro-substituted analogues like the target compound may have reduced mobility due to higher polarity .

Anti-Proliferative Thieno Derivatives

- Role of 2-Chloro-N-(2,6-dinitrophenyl)acetamide: Acts as a key intermediate in synthesizing thieno[3,2-d]pyrimidine derivatives (e.g., compounds 18–22), which show anti-proliferative activity. The nitro groups likely enhance electrophilic character, facilitating coupling reactions .

- Comparison with 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (15) : Pyridinyl substituents may improve solubility and target specificity compared to nitroaryl groups .

Crystallographic and Physicochemical Data

Metabolic and Toxicological Profiles

- This contrasts with chloro- or alkyl-substituted analogues, which primarily generate aniline derivatives linked to carcinogenicity .

- Herbicides vs. Medicinal Intermediates : Herbicidal chloroacetamides (e.g., butachlor) prioritize metabolic stability and soil mobility, while nitro-substituted derivatives like the target compound are optimized for reactivity in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.